

# 2-Amino-5-bromothiazole hydrobromide molecular structure

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## Compound of Interest

Compound Name: 2-Amino-5-bromothiazole  
hydrobromide

Cat. No.: B1273002

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An In-depth Technical Guide on the Molecular Structure of **2-Amino-5-bromothiazole Hydrobromide**

## Introduction

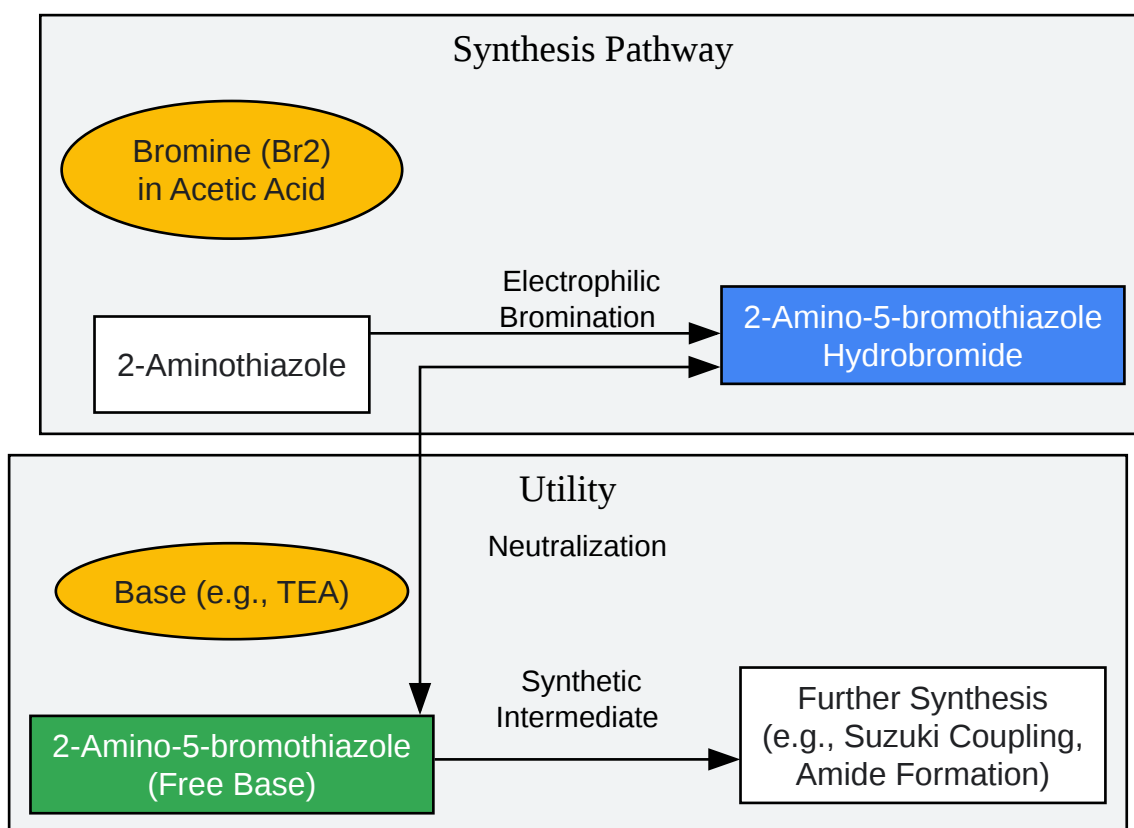
2-Amino-5-bromothiazole and its hydrobromide salt are pivotal heterocyclic compounds that serve as fundamental building blocks in the realm of medicinal chemistry and materials science. The thiazole ring is a "privileged scaffold," frequently incorporated into a wide array of biologically active molecules. The presence of an amino group at the 2-position and a bromine atom at the 5-position provides two reactive sites for facile structural modifications, making it an exceptionally versatile intermediate for the synthesis of novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.<sup>[1][2][3]</sup>

This technical guide offers a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic characterization, and synthesis of **2-Amino-5-bromothiazole hydrobromide**. It is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and visual representations of key chemical and biological pathways to facilitate further research and application.

# Molecular Structure and Physicochemical Properties

**2-Amino-5-bromothiazole hydrobromide** (CAS RN: 61296-22-8) is the salt form of the parent compound, 2-amino-5-bromothiazole.[4][5] The hydrobromide is formed by the protonation of the thiazole ring nitrogen or the exocyclic amino group, resulting in a more stable, crystalline solid that is often preferred for storage and handling. The free base can be readily generated by neutralization.[6][7]

The structural relationship between the parent 2-aminothiazole, the target hydrobromide salt, and its corresponding free base is crucial for understanding its reactivity in subsequent synthetic steps.



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Caption: Logical relationship from precursor to the hydrobromide salt and its use as a free base.

## Data Presentation: Physicochemical Properties

The following table summarizes the key chemical identifiers and physical properties of **2-Amino-5-bromothiazole hydrobromide**.

Property	Value	Reference(s)
CAS Number	61296-22-8	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Molecular Formula	C <sub>3</sub> H <sub>3</sub> BrN <sub>2</sub> S·HBr (or C <sub>3</sub> H <sub>4</sub> Br <sub>2</sub> N <sub>2</sub> S)	<a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Molecular Weight	259.95 g/mol	<a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Appearance	White to light brown crystalline powder	<a href="#">[5]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Melting Point	165 °C (decomposes)	<a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
SMILES	Br[H].Nc1ncc(Br)s1	<a href="#">[8]</a>
InChI Key	NUSVDASTCPBUIP-UHFFFAOYSA-N	<a href="#">[8]</a> <a href="#">[11]</a>
Purity	Typically ≥95-98%	<a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[12]</a>
Solubility	Soluble in Methanol	<a href="#">[13]</a>

## Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **2-Amino-5-bromothiazole hydrobromide**. Various analytical techniques are employed for its characterization.

Spectroscopic Technique	Availability	Reference(s)
$^1\text{H}$ NMR	Spectrum data available	[16][17]
$^{13}\text{C}$ NMR	Spectrum data available	[11][16]
Infrared (IR)	Spectrum data available (FTIR, ATR-IR)	[16][18][19]
Mass Spectrometry (MS)	Spectrum data available (GC-MS)	[16][20]

Note: While the availability of spectra is confirmed, this guide does not reproduce the raw spectral data. Researchers are advised to consult the referenced databases such as ChemicalBook, SpectraBase, and PubChem for detailed spectra.[11][16][18][20]

## Synthesis and Experimental Protocols

**2-Amino-5-bromothiazole hydrobromide** is typically synthesized via the electrophilic bromination of 2-aminothiazole. The resulting hydrobromide salt can then be neutralized to yield the free base for use in subsequent reactions.

### Experimental Protocol 1: Synthesis of 2-Amino-5-bromothiazole

This protocol details the direct bromination of 2-aminothiazole to produce the free base, which is often isolated as the hydrobromide salt before neutralization.

Methodology:

- Dissolve 2-Aminothiazole (4 mmol) in 16 mL of acetic acid in a flask suitable for cooling.[6]
- Cool the solution to 0 °C using an ice bath.[6]
- Slowly add Bromine (8 mmol) dropwise to the cooled solution while stirring.[6]
- After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2 hours.[6]

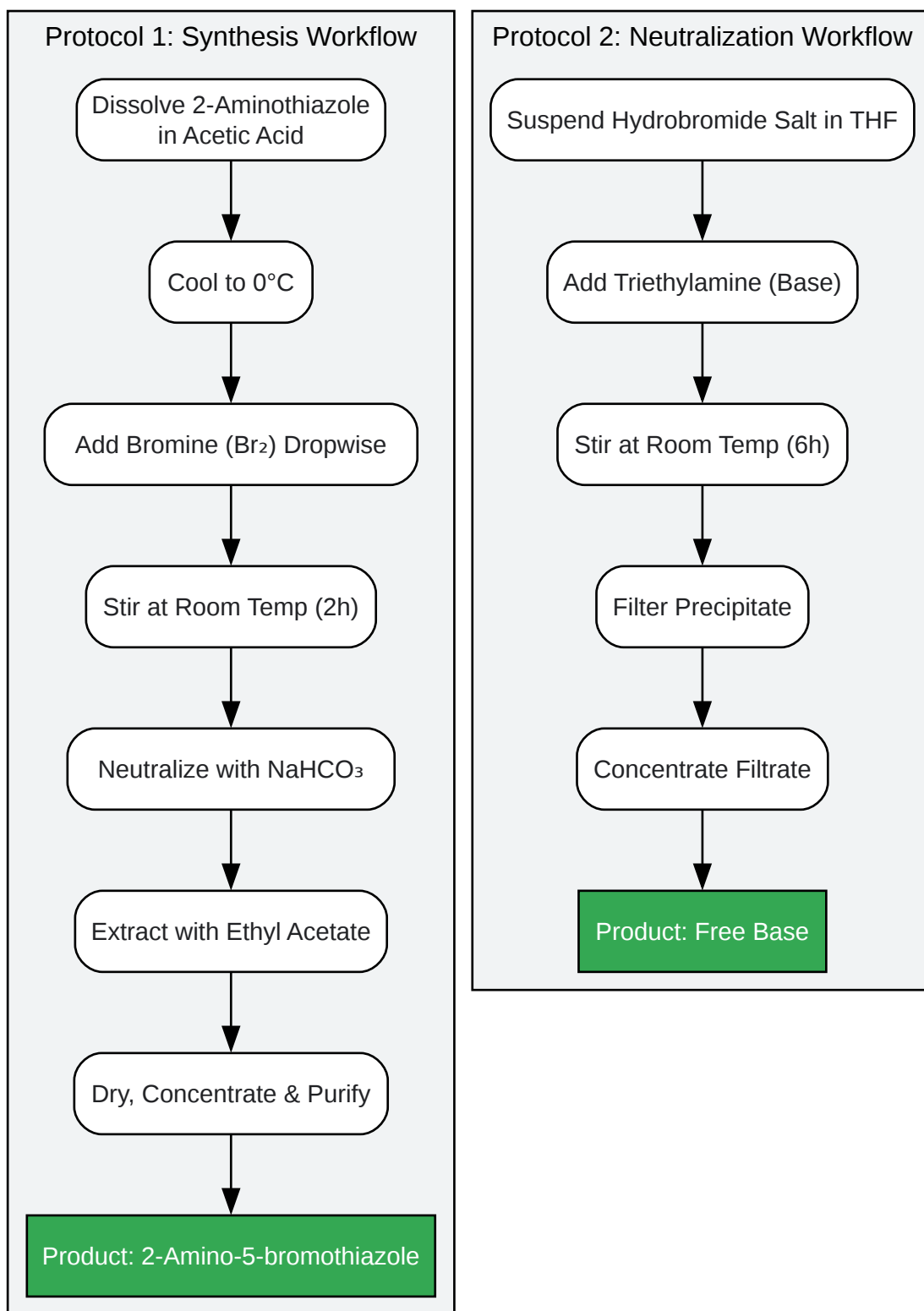
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, carefully neutralize the reaction mixture to a pH of 7-8 using a saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution.
- Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[6]
- Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.[6]
- Filter the solution and concentrate the filtrate under reduced pressure.
- Purify the resulting crude product via column chromatography to afford pure 5-Bromothiazol-2-amine.[6]

## Experimental Protocol 2: Neutralization of 2-Amino-5-bromothiazole Hydrobromide

This protocol describes the generation of the free base from its hydrobromide salt.

Methodology:

- Create a suspension of **2-amino-5-bromothiazole hydrobromide** (116.35 mmol) in 350 mL of tetrahydrofuran (THF).[6][7]
- Add triethylamine (TEA) (174.53 mmol) to the suspension.[6][7]
- Stir the mixture vigorously at room temperature for 6 hours.[6][7]
- Upon completion, remove the resulting precipitate (triethylammonium bromide) by filtration.[6][7]
- Concentrate the filtrate under reduced pressure to yield 2-amino-5-bromothiazole (free base), which can be used in subsequent steps without further purification.[6][7]



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Caption: Experimental workflows for synthesis and neutralization.

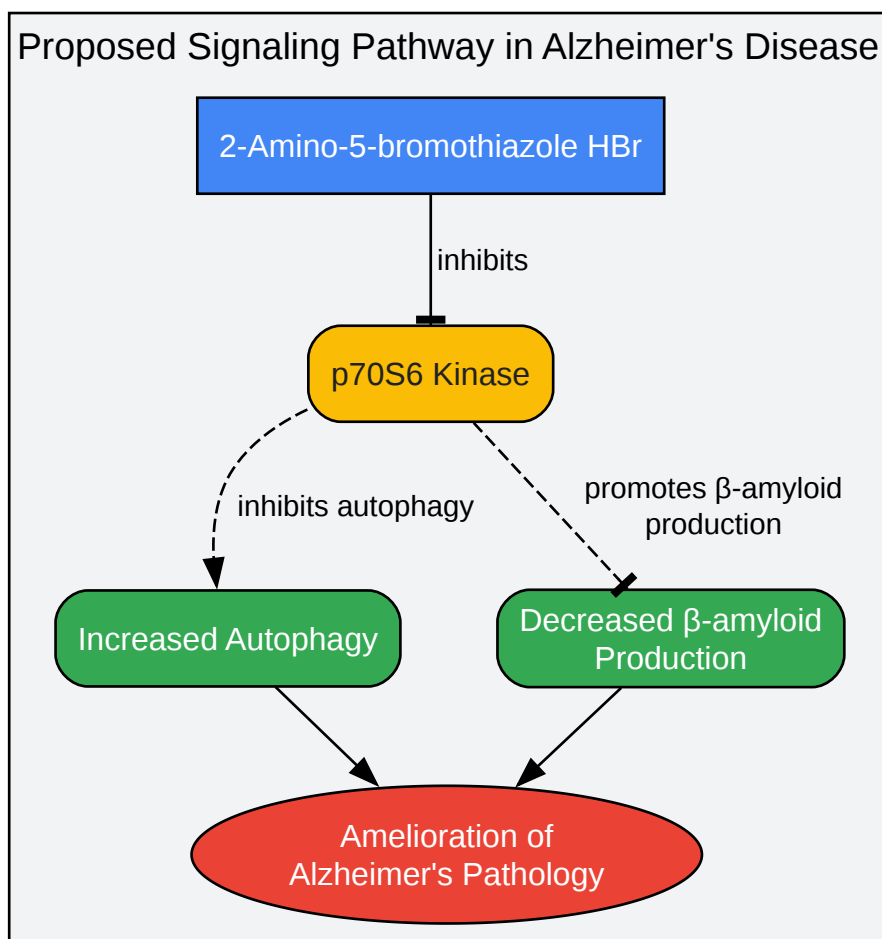
## Biological Activity and Applications

While often used as an intermediate, **2-Amino-5-bromothiazole hydrobromide** and its derivatives are subjects of significant interest in drug discovery. The core scaffold is associated with a wide range of biological activities.

- **Synthetic Intermediate:** It is a key precursor for more complex molecules, notably through reactions like Suzuki coupling and amide bond formation.[\[21\]](#)[\[22\]](#) It has been specifically used in the preparation of N-(5-Bromo-2-thiazolyl)-2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)-propanamide.[\[8\]](#)[\[13\]](#)[\[14\]](#)
- **Antimicrobial and Anticancer Activity:** The 2-aminothiazole scaffold is integral to numerous compounds with demonstrated antibacterial, antifungal, and potent anticancer properties against various human cancer cell lines.[\[1\]](#)[\[21\]](#)
- **Neurodegenerative Disease Research:** Research has indicated that 2-Amino-5-bromothiazole HBr may have therapeutic potential for Alzheimer's disease.[\[9\]](#) It has been shown to bind to and inhibit the p70S6 kinase, an enzyme involved in cellular processes implicated in the disease's progression.[\[9\]](#)

## Signaling Pathway in Alzheimer's Disease

The proposed mechanism of action for 2-Amino-5-bromothiazole HBr in the context of Alzheimer's disease involves the modulation of protein synthesis and cellular clearing pathways. By inhibiting p70S6 kinase, the compound can lead to an increase in autophagy (the cellular process for degrading and recycling cellular components) and a decrease in the production of  $\beta$ -amyloid peptides, which are a hallmark of Alzheimer's pathology.[\[9\]](#)



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Caption: Inhibition of p70S6 Kinase by 2-Amino-5-bromothiazole HBr.

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